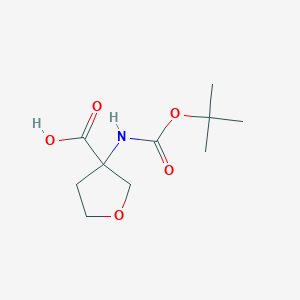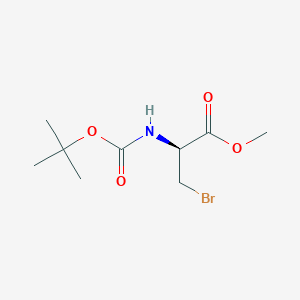
3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid
Overview
Description
3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid (Boc-THF-COOH) is an organic compound that is commonly used as a reagent in the synthesis of small molecules and peptides1. It is a versatile reagent with a wide range of applications in the synthesis of peptides and small molecules1. It is also used in the synthesis of drugs, bioconjugates, and other materials1.
Synthesis Analysis
Boc-THF-COOH is an anionic reagent that can be used to activate carboxylic acids for peptide synthesis1. The reagent reacts with the carboxylic acid to form a tetrahydrofuran-3-carboxylate anion, which can then be used in the synthesis of peptides1. Boc-THF-COOH can also be used to activate amines for peptide synthesis1. The reagent reacts with the amine to form a tert-butoxycarbonyl amine, which can then be used in the synthesis of peptides1.
Molecular Structure Analysis
The molecular weight of Boc-THF-COOH is 231.25 g/mol1. The InChI Key is NTJLSVSHOMWEIC-UHFFFAOYSA-N1.
Chemical Reactions Analysis
Boc-THF-COOH has been used in the synthesis of peptides with a variety of functional groups, including peptides containing cysteine, lysine, and histidine residues1. It has also been used in the synthesis of peptide libraries, which are collections of peptides that can be used to study the structure and function of proteins1. Additionally, Boc-THF-COOH has been used in the synthesis of small molecules, such as inhibitors of enzyme targets, and in the synthesis of bioconjugates1.
Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-THF-COOH are not explicitly mentioned in the search results. However, it is known that the compound is used for research purposes and is not intended for human or veterinary use1.
Scientific Research Applications
Catalytic Applications
3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid and related compounds have significant applications in catalysis. For instance, Heydari et al. (2007) demonstrated the use of heteropoly acid H3PW12O40 as an efficient and environmentally benign catalyst for N-tert-butoxycarbonylation of amines. This method is particularly notable for its chemoselectivity and high yield in producing N-Boc derivatives, crucial in peptide synthesis due to their resistance to racemization (Heydari et al., 2007).
Synthesis of Stereoisomers
Bakonyi et al. (2013) developed a synthesis method for all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. Their approach significantly shortened the known literature procedures for synthesizing these unnatural amino acids, which are vital in studying protein structures and functions (Bakonyi et al., 2013).
Solid-Phase Synthesis
Attanasi et al. (2001) explored the use of 3-{[(tert-Butoxy)carbonyl]diazenyl}but-2-enoates for the synthesis of 3-methylquinoxaline-2-carboxylates, both in liquid and solid-phase. This study highlights the versatility of tert-butyloxycarbonyl compounds in facilitating diverse synthesis methods (Attanasi et al., 2001).
Renewable Source Utilization
Defant et al. (2011) utilized a chiral building block obtained from the catalytic pyrolysis of cellulose for preparing a new δ-sugar amino acid, highlighting the potential of 3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid derivatives in creating peptidomimetics with conformationally restricted structures (Defant et al., 2011).
Activation of Carboxylic Acids
The study by Basel and Hassner (2002) demonstrated the activation of carboxylic acids in the presence of tert-butyl carbonates, leading to efficient formation of benzotriazinonyl esters. This process is crucial in the synthesis of amides or peptides (Basel & Hassner, 2002).
Safety And Hazards
Boc-THF-COOH is intended for research use only and is not for human or veterinary use1. Any use outside of research could be potentially hazardous, and no warranty is given for such use1.
Future Directions
Boc-THF-COOH is a versatile reagent with a wide range of applications in the synthesis of peptides and small molecules1. Its use in the synthesis of drugs, bioconjugates, and other materials suggests that it will continue to be an important reagent in these fields1. Future research may explore new applications and synthesis methods involving Boc-THF-COOH1.
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-10(7(12)13)4-5-15-6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTJLSVSHOMWEIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661611 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((tert-Butoxycarbonyl)amino)tetrahydrofuran-3-carboxylic acid | |
CAS RN |
869785-31-9 | |
| Record name | 3-[(tert-Butoxycarbonyl)amino]oxolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-amino-6-(propylamino)-5,6-dihydrobenzo[d]thiazol-7(4H)-one hydrochloride](/img/structure/B1437774.png)
![(4R,4AR,7R,7aS)-4-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)-7-hydroxy-2,2-dimethyltetrahydro-6H-furo[3,2-d][1,3]dioxin-6-one](/img/structure/B1437775.png)










![1-{4-[(Dimethylamino)methyl]-2-thienyl}ethanone](/img/structure/B1437792.png)